1-benzyl-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide
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Overview
Description
N-[(1-Benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N’-(2,4-dimethyl-6-nitrophenyl)thiourea is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. This particular compound features a unique structure that combines an indole moiety with a nitrophenyl group, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N’-(2,4-dimethyl-6-nitrophenyl)thiourea typically involves a multi-step process. One common method starts with the preparation of the indole derivative, followed by the introduction of the benzyl and dimethyl groups. The final step involves the reaction of the indole derivative with a nitrophenyl isothiocyanate under controlled conditions to form the thiourea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product. Techniques such as crystallization and chromatography are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N’-(2,4-dimethyl-6-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-[(1-Benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N’-(2,4-dimethyl-6-nitrophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[(1-Benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N’-(2,4-dimethyl-6-nitrophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N’-(2,4-dimethylphenyl)thiourea
- N-[(1-Benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N’-(2,4-dimethyl-6-chlorophenyl)thiourea
Uniqueness
N-[(1-Benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N’-(2,4-dimethyl-6-nitrophenyl)thiourea is unique due to the presence of both the indole and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these moieties allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H26N4O3S |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
1-benzyl-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-2,3-dimethylindole-5-carboxamide |
InChI |
InChI=1S/C27H26N4O3S/c1-16-12-17(2)25(24(13-16)31(33)34)28-27(35)29-26(32)21-10-11-23-22(14-21)18(3)19(4)30(23)15-20-8-6-5-7-9-20/h5-14H,15H2,1-4H3,(H2,28,29,32,35) |
InChI Key |
LGRZFEHKBCOCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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